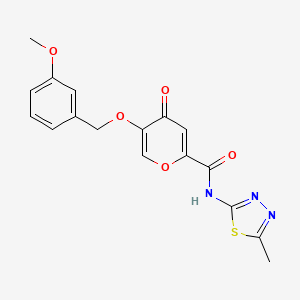
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is a complex organic compound that features a benzamide core with a tert-butyl substituted cyanocyclohexyl group and an oxolan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide typically involves multiple steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of tert-butylcyclohexanone with a cyanide source under basic conditions to form the cyanocyclohexyl intermediate.
Coupling with benzamide: The cyanocyclohexyl intermediate is then coupled with 3-(oxolan-3-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or the cyclohexyl group.
Uniqueness
- The presence of both the tert-butyl group and the oxolan-3-yl group makes this compound unique, potentially offering distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)19-7-10-22(15-23,11-8-19)24-20(25)17-6-4-5-16(13-17)18-9-12-26-14-18/h4-6,13,18-19H,7-12,14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLTOLQNQKIND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)

![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)
![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)
![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)


![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)
![Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2393481.png)
